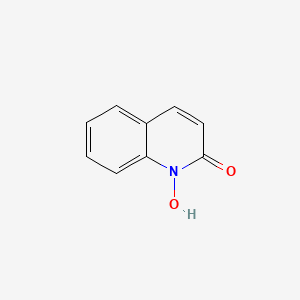

1-Hydroxy-2(1H)-quinolinone

説明

The exact mass of the compound 1-Hydroxy-2(1H)-quinolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hydroxy-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-Hydroxy-2(1H)-quinolinone

For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of heterocyclic compounds is paramount. Among these, the quinolinone scaffold is a recurring motif in a multitude of biologically active molecules. This guide provides a detailed exploration of 1-Hydroxy-2(1H)-quinolinone, a key derivative with significant applications in synthetic and medicinal chemistry.

1-Hydroxy-2(1H)-quinolinone, also known as 1-hydroxyquinolin-2-one, is a heterocyclic compound featuring a quinoline core with a hydroxyl group on the nitrogen atom and a carbonyl group at the 2-position.[1] Its unique electronic and structural features make it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents.[2][3]

Table 1: Core Identifiers and Physicochemical Properties of 1-Hydroxy-2(1H)-quinolinone

| Identifier | Value | Source |

| CAS Number | 58-57-1 | PubChem[1] |

| Molecular Formula | C₉H₇NO₂ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| IUPAC Name | 1-hydroxyquinolin-2-one | PubChem[1] |

| Synonyms | 2-Hydroxyquinoline 1-oxide, Carbostyril, 1-hydroxy- | PubChem[1] |

| Appearance | Off-White to Pale Orange Solid | Pharmaffiliates[4] |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates[4] |

Synthesis of 1-Hydroxy-2(1H)-quinolinone

The synthesis of quinolinone derivatives can be achieved through various methods. One notable approach is the photocatalytic rearrangement of quinoline-N-oxides. This method is advantageous due to its high atom economy and reliance on a reagent-free photocatalytic mechanism.[2]

Conceptual Workflow for Photocatalytic Synthesis

Caption: Workflow for the photocatalytic synthesis of 1-Hydroxy-2(1H)-quinolinone.

Experimental Protocol: Photocatalytic Synthesis

The following protocol is a representative example of the synthesis of a quinolin-2(1H)-one derivative from the corresponding quinoline-N-oxide, illustrating the principles of the photocatalytic approach.

-

Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the starting quinoline-N-oxide in argon-saturated acetonitrile. The concentration of the starting material is a critical parameter that can influence the reaction rate.[2]

-

Photocatalysis: Irradiate the reaction mixture with a blue LED light source at room temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using ¹H NMR spectroscopy.[2]

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure 1-Hydroxy-2(1H)-quinolinone.

Spectroscopic Characterization

The structural elucidation of 1-Hydroxy-2(1H)-quinolinone relies on a combination of spectroscopic techniques. The tautomeric equilibrium between the lactim (2-hydroxyquinoline) and lactam (2(1H)-quinolone) forms significantly influences the spectroscopic data, with the lactam form being predominant in polar solvents.[5]

Table 2: Spectroscopic Data for 1-Hydroxy-2(1H)-quinolinone and Related Structures

| Technique | Key Observations | Reference |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.16-7.83 ppm. The OH and NH protons show signals at approximately 12.90 and 11.18 ppm, respectively. | ResearchGate[6] |

| ¹³C NMR | The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4 in related compounds) are typically downfield, with chemical shifts around 163.57 ppm and 162.43 ppm, respectively. | ResearchGate[6] |

| IR Spectroscopy | Characteristic bands include a broad O-H stretch around 3400-2800 cm⁻¹, a C=O stretch near 1657 cm⁻¹, and C=C aromatic stretches around 1508 cm⁻¹.[6][7] | ResearchGate[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ).[1] | PubChem[1] |

Applications in Research and Drug Development

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[2] Derivatives of quinolinone exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[3][8]

Key Biological Activities of Quinolinone Derivatives:

-

Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[9]

-

Anticancer Activity: Certain quinolinone derivatives have demonstrated antiproliferative effects, highlighting their potential as anticancer agents.[8]

-

Antiviral and Antifungal Properties: The quinolinone core is present in compounds with promising antiviral and antifungal activities.[10]

-

Herbicidal Activity: Some hydroxyquinoline derivatives have been investigated for their herbicidal properties, primarily through the inhibition of photosystem II.[3]

Illustrative Mechanism of Action: Fluoroquinolone Antibiotics

Caption: Simplified mechanism of action for fluoroquinolone antibiotics.

Conclusion

1-Hydroxy-2(1H)-quinolinone is a versatile heterocyclic compound with a rich chemical profile and significant potential in various scientific domains. Its synthesis, characterization, and application are of great interest to researchers in organic synthesis, medicinal chemistry, and materials science. A comprehensive understanding of its properties and reactivity is crucial for leveraging this scaffold to develop novel molecules with desired functionalities.

References

-

PubChem. 1-Hydroxy-2(1H)-quinolinone. Available from: [Link]

-

ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Available from: [Link]

-

ChemSynthesis. 1-hydroxy-3,4-dihydro-1H-quinolin-2-one. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

PubChem. 2-Hydroxyquinoline. Available from: [Link]

-

National Center for Biotechnology Information. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Available from: [Link]

-

ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available from: [Link]

-

ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

-

Pharmaffiliates. 7-Hydroxyquinoline-(1H)-2-one. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available from: [Link]

-

PubMed. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Available from: [Link]

- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

PubChem. 8-hydroxyquinolin-2(1H)-one. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

- 1. 1-Hydroxy-2(1H)-quinolinone | C9H7NO2 | CID 264295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preserving the Core: An In-depth Technical Guide to the Stability and Storage of 1-Hydroxy-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Hydroxy-2(1H)-quinolinone and the Imperative of Stability

1-Hydroxy-2(1H)-quinolinone, a heterocyclic compound featuring a quinolinone scaffold N-functionalized with a hydroxyl group, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, a cyclic hydroxamic acid, is a known pharmacophore that can act as a potent metal-chelating agent, particularly for zinc ions within the active sites of metalloenzymes. This property has led to the investigation of related compounds in various therapeutic areas. The integrity of this molecule is paramount for reproducible research and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stability profile of 1-Hydroxy-2(1H)-quinolinone, offering field-proven insights into its optimal storage and handling to ensure its chemical fidelity.

I. Physicochemical Properties and Inherent Stability Considerations

1-Hydroxy-2(1H)-quinolinone is a solid at room temperature.[1] The presence of both a hydrogen bond donor (the N-hydroxyl group) and acceptor (the carbonyl group) influences its solid-state properties and solubility. The core of its chemical reactivity and potential instability lies in the N-hydroxy-amide functionality, which is susceptible to several degradation pathways.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Key Functional Groups | Cyclic hydroxamic acid, Aromatic ring system | N/A |

II. Critical Factors Influencing the Stability of 1-Hydroxy-2(1H)-quinolinone

The long-term stability of 1-Hydroxy-2(1H)-quinolinone is contingent on a multifactorial interplay of environmental and chemical factors. Understanding these is crucial for mitigating degradation.

A. Hydrolytic Stability: The pH-Dependent Achilles' Heel

The cyclic hydroxamic acid moiety is susceptible to hydrolysis, a process that is often pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the N-O bond or the amide bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the hydroxylamine nitrogen can render the molecule more susceptible to nucleophilic attack by water, potentially leading to ring-opening.

-

Base-Catalyzed Hydrolysis: In alkaline media, deprotonation of the N-hydroxyl group can increase its nucleophilicity, but more importantly, the carbonyl carbon becomes more susceptible to hydroxide attack. This can also lead to the cleavage of the amide bond.

-

Neutral pH: While generally more stable at neutral pH, long-term storage in aqueous solutions without proper buffering is not recommended. For related compounds, a neutral to slightly alkaline pH of 8.0 has been noted as optimal for biodegradation studies, which implies a degree of stability in this range.[2]

B. Oxidative Stability: A Vulnerable Target

The presence of the electron-rich aromatic system and the hydroxylamine functionality makes 1-Hydroxy-2(1H)-quinolinone susceptible to oxidation. The degradation of the related compound quinoline can be initiated by hydroxyl radicals, leading to the formation of 2(1H)-quinolinone.[3] The N-hydroxy group is also a potential site for oxidative attack.

-

Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal ions, can initiate auto-oxidation.

-

Oxidizing Agents: Strong oxidizing agents are incompatible and will likely lead to rapid degradation.[3]

C. Photostability: The Energy of Light as a Degradation Driver

As a conjugated aromatic system, 1-Hydroxy-2(1H)-quinolinone is likely to absorb UV radiation, which can lead to photochemical degradation. Photostability testing is a critical component of drug development as outlined by the International Conference on Harmonisation (ICH) guidelines.[4][5]

-

Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as oxygen.

-

Protection: To mitigate photodegradation, the compound should always be stored in light-resistant containers, such as amber vials or containers wrapped in aluminum foil.

D. Thermal Stability: The Impact of Heat

-

Solid State: As a solid, the compound is expected to be more stable than in solution. However, storage at elevated temperatures should be avoided to prevent slow decomposition over time.

-

In Solution: In solution, thermal stress can accelerate hydrolysis and other degradation pathways.

III. Recommended Storage and Handling Protocols

Based on the chemical nature of 1-Hydroxy-2(1H)-quinolinone and general best practices for handling sensitive research compounds, the following storage and handling procedures are recommended to ensure its long-term stability.

A. Long-Term Storage of Solid Material

For the long-term preservation of solid 1-Hydroxy-2(1H)-quinolinone, the following conditions are paramount:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal degradation and slow down any potential solid-state reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial | To protect from light and moisture, and to prevent contamination. |

| Environment | Dry, in a desiccator | To prevent hydrolysis from atmospheric moisture. |

B. Preparation and Storage of Stock Solutions

When preparing solutions of 1-Hydroxy-2(1H)-quinolinone, careful consideration of the solvent and storage conditions is crucial.

-

Solvent Selection: Use dry, de-gassed, high-purity solvents. The choice of solvent will depend on the intended application. For aqueous studies, a well-characterized buffer system is essential.

-

Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, it should be done under an inert atmosphere.

-

Short-Term Storage of Solutions:

-

Temperature: 2-8°C

-

Protection: Protect from light.

-

Duration: Use as soon as possible, ideally within 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C, but be mindful of potential freeze-thaw instability.

-

IV. Experimental Workflow for Stability Assessment: A Proactive Approach

To ensure the integrity of 1-Hydroxy-2(1H)-quinolinone within an experimental context, particularly in drug development, conducting forced degradation studies is a critical step.[10][11][12][13] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[14][15]

A. Forced Degradation (Stress Testing) Protocol

The following is a general protocol for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and the analytical capabilities available.

-

Preparation of Stock Solution: Prepare a stock solution of 1-Hydroxy-2(1H)-quinolinone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a controlled environment.

-

Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4][5] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.[2][3][16][17]

B. Diagram of the Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

V. Predicted Degradation Pathways

Based on the known chemistry of cyclic hydroxamic acids and quinolinones, the following degradation pathways for 1-Hydroxy-2(1H)-quinolinone can be postulated.

A. Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation pathways.

B. Oxidative Degradation Pathway

Caption: Postulated oxidative degradation pathways.

VI. Conclusion: A Commitment to Chemical Integrity

The chemical stability of 1-Hydroxy-2(1H)-quinolinone is a critical parameter that underpins the reliability and reproducibility of research and the ultimate success of any drug development program. While this guide provides a comprehensive framework based on established chemical principles, it is imperative for researchers to conduct their own stability assessments under their specific experimental conditions. By adhering to the storage and handling protocols outlined herein and by proactively investigating the stability of this molecule, the scientific community can ensure the integrity of their work and accelerate the journey from discovery to innovation.

VII. References

-

Development and Validation of Stability-Indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science. Retrieved from [Link]

-

Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. (n.d.). YMER. Retrieved from [Link]

-

Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. Retrieved from [Link]

-

The Journal of Organic Chemistry Vol. 91 No. 4. (2026). ACS Publications. Retrieved from [Link]

-

Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

-

Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. Retrieved from [Link]

-

Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Cyclic hydroxamic acid content and its temporal changes in five commercial maize ( Zea mays ) hybrids. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Hydroxy-2(1H)-quinolinone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved from [Link]

-

Variable pH kinetics: an easy determination of pH-rate profile. (2001). National Center for Biotechnology Information. Retrieved from [Link]

-

Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Microbial degradation of quinoline: Kinetic studies with Comamonas acidovorans DSM 6426. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). Cambridge Open Engage. Retrieved from [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). CELERITY. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave. Retrieved from [Link]

-

2-Hydroxyquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A detailed kinetic model for the thermal decomposition of hydroxylamine. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Photostability Testing Kit. (n.d.). Starna Scientific. Retrieved from [Link]

-

5-Membered cyclic hydroxamic acids as HDAC inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. (n.d.). DergiPark. Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). iomcworld.com. Retrieved from [Link]

-

Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Degradation kinetics assay and plots obtained for first-order reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal decomposition of ibuproxam. (1980). National Center for Biotechnology Information. Retrieved from [Link]

-

Thermal decomposition kinetics and compatibility of NH 3 OHN 5. (n.d.). ResearchGate. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]

-

5-hydroxyquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-Hydroxy-2(1H)-quinolinone | C9H7NO2 | CID 264295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proceedings.aiche.org [proceedings.aiche.org]

- 8. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 16. electrochemsci.org [electrochemsci.org]

- 17. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

The Versatile Scaffold: 1-Hydroxy-2(1H)-quinolinone in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Quinolinone Core

The 1-hydroxy-2(1H)-quinolinone moiety, a heterocyclic aromatic compound, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and the capacity for diverse substitutions, have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, derivatization, and application of 1-hydroxy-2(1H)-quinolinones, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

The quinolinone core is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. The versatility of the quinolinone scaffold allows for the fine-tuning of its pharmacological profile through strategic chemical modifications, making it an attractive starting point for the design of novel drugs targeting a multitude of diseases.

Synthetic Protocols: Building the Quinolinone Framework

The synthesis of the 1-hydroxy-2(1H)-quinolinone core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two classical and widely used methods: the Conrad-Limpach synthesis and the Camps cyclization.

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2(1H)-quinolinones

This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The high temperatures required for the cyclization step are a key consideration in this synthesis.[1]

Step 1: Condensation of Aniline and β-Ketoester

-

In a round-bottom flask, combine one equivalent of the desired aniline with 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture at 140-160°C for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product, an arylaminocrotonate, can be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization

-

The crude or purified arylaminocrotonate is heated to a high temperature, typically 250-280°C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[2]

-

Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of the 4-hydroxy-2(1H)-quinolinone.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality of Experimental Choices: The acidic catalyst in the condensation step protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline. The high temperature in the cyclization step is necessary to overcome the activation energy barrier for the intramolecular cyclization and subsequent aromatization to form the stable quinolinone ring. The use of a high-boiling point solvent ensures that the required temperature for cyclization can be reached and maintained.

Protocol 2: Camps Cyclization for the Synthesis of 2-Aryl-4-hydroxyquinolines

The Camps cyclization is a versatile method for synthesizing quinolinones from o-acylaminoacetophenones. This reaction proceeds via an intramolecular condensation reaction catalyzed by a base.[1][3][4]

-

Dissolve the o-acylaminoacetophenone starting material in a suitable solvent, such as ethanol or dioxane.

-

Add a solution of a strong base, typically aqueous sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of 5-6.

-

The precipitated product, the 2-aryl-4-hydroxyquinoline, is collected by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

The product can be purified by recrystallization from an appropriate solvent.

Causality of Experimental Choices: The strong base deprotonates the α-carbon of the acetophenone moiety and the nitrogen of the amide, facilitating the intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. The subsequent dehydration and tautomerization lead to the formation of the quinolinone ring. Refluxing provides the necessary energy to drive the reaction to completion. Acidification is crucial for the precipitation of the final product from the reaction mixture.

Caption: A simplified workflow for the biological evaluation of 1-hydroxy-2(1H)-quinolinone derivatives.

Protocol 5: In Vitro Kinase Inhibition Assay (EGFR/HER-2)

Many quinolinone derivatives have been developed as kinase inhibitors. This protocol provides a general framework for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). [5][6][7] Materials:

-

Recombinant human EGFR and HER-2 kinases

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide)

-

Test compounds

-

A detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

Causality of Experimental Choices: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The use of recombinant kinases allows for a clean and specific assessment of inhibition. The detection system provides a quantitative readout of kinase activity, enabling the determination of the compound's potency (IC50).

Protocol 6: Evaluation of Metal Chelating Activity

The 1-hydroxy-2(1H)-quinolinone scaffold possesses metal-chelating properties, which can contribute to its biological activity. The ferrous ion chelating (FIC) assay is a common method to evaluate this property. [8][9][10] Materials:

-

Test compounds

-

Ferrous chloride (FeCl2) solution

-

Ferrozine solution

-

Buffer (e.g., Tris-HCl)

-

96-well microtiter plate

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add a solution of ferrous chloride to each well and incubate for a short period to allow for chelation.

-

Add the ferrozine solution to each well. Ferrozine forms a colored complex with free ferrous ions.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

-

The chelating activity is calculated as the percentage inhibition of ferrozine-Fe2+ complex formation. A known chelating agent like EDTA can be used as a positive control.

Causality of Experimental Choices: This assay is based on the competition between the test compound and ferrozine for binding to ferrous ions. A compound with strong chelating activity will bind to the iron, preventing the formation of the colored ferrozine-Fe2+ complex, resulting in a lower absorbance.

Protocol 7: In Vitro Anti-inflammatory Activity by Albumin Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of albumin. [11][12] Materials:

-

Test compounds

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

A known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 1% w/v), and PBS.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Causality of Experimental Choices: Denaturation of proteins leads to the loss of their biological function and can trigger an inflammatory response. This assay provides a simple in vitro model to screen for compounds that can stabilize proteins and prevent their denaturation, suggesting potential anti-inflammatory activity.

Protocol 8: Antioxidant Activity using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. [13][14] Materials:

-

Test compounds

-

DPPH solution in methanol

-

A known antioxidant (e.g., ascorbic acid) as a positive control

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate or cuvettes, mix the test compound solution at various concentrations with a freshly prepared DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical discoloration.

Causality of Experimental Choices: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Data Presentation: Summarizing Key Findings

To facilitate the comparison of the biological activities of different 1-hydroxy-2(1H)-quinolinone derivatives, it is essential to present the data in a clear and structured format. Tables are an effective way to summarize quantitative data.

| Compound ID | Substitution Pattern | Anticancer (IC50, µM) vs. MCF-7 | Antimicrobial (MIC, µg/mL) vs. MRSA | Kinase Inhibition (IC50, nM) - EGFR | Kinase Inhibition (IC50, nM) - HER-2 |

| Control | - | Value for known drug | Value for known antibiotic | Value for known inhibitor | Value for known inhibitor |

| Q-01 | R1=H, R2=Phenyl | 5.2 | 8 | 150 | 250 |

| Q-02 | R1=Cl, R2=Phenyl | 1.8 | 4 | 50 | 80 |

| Q-03 | R1=H, R2=Furyl | 10.5 | 16 | >500 | >500 |

Conclusion: A Scaffold with a Bright Future

The 1-hydroxy-2(1H)-quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of quinolinones and to accelerate the development of new drugs for a range of human diseases. By understanding the principles behind the experimental procedures and by employing robust and validated assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- Google Patents. (n.d.). A kind of chelating acid is to metal iron ion chelating ability testing method.

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Retrieved from [Link]

-

ACS Publications. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

-

National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]

-

RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Retrieved from [Link]

-

ResearchGate. (2018). Paper-based DPPH Assay for Antioxidant Activity Analysis. Retrieved from [Link]

-

Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

-

Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

-

Amazon S3. (n.d.). Sequential Cu-catalyzed amidation-base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl. Retrieved from [Link]

-

ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Investigation of antiproliferative activity and mechanisms of action of quinoline derivatives for potential application in cance. Retrieved from [Link]

-

PubMed. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. Retrieved from [Link]

-

MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

-

National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

American Society for Microbiology. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ferrous Ion Chelating Assay of Extracts. Retrieved from [Link]

-

YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

PubMed Central. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

-

Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding mode of EGFR/HER2 inhibitors into their corresponding kinases... Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from [Link]

-

AACR Publications. (2022). EGFR Inhibition Enhances the Cellular Uptake and Antitumor-Activity of the HER3 Antibody–Drug Conjugate HER3–DXd. Retrieved from [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

- 8. zen-bio.com [zen-bio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plantarchives.org [plantarchives.org]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

In Vitro Assays for 1-Hydroxy-2(1H)-quinolinone: A Guide for Drug Discovery and Development

Introduction: The Therapeutic Potential of 1-Hydroxy-2(1H)-quinolinone

The 1-Hydroxy-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include, but are not limited to, antitumor, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] A key mechanism underlying some of these effects is the ability of the 1-hydroxy-2(1H)-quinolinone moiety to chelate metal ions, particularly iron.[3] This iron-chelating capability has significant downstream consequences, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for characterizing 1-Hydroxy-2(1H)-quinolinone and its derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Mechanism: Iron Chelation and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylase domain enzymes (PHDs), which utilize oxygen and iron as co-factors to hydroxylate specific proline residues on HIF-1α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[4]

Compounds with a 1-hydroxy-2(1H)-quinolinone core can act as iron chelators, sequestering Fe(II) and thereby inhibiting the activity of PHDs. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a host of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

Caption: HIF-1α stabilization by 1-Hydroxy-2(1H)-quinolinone.

I. In Vitro Iron Chelating Activity

The foundational assay to characterize a 1-Hydroxy-2(1H)-quinolinone derivative is to determine its iron-chelating potential. The ferrozine assay is a simple and reliable colorimetric method for this purpose.

Principle of the Ferrozine Assay

Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be quantified spectrophotometrically. In the presence of a competing chelating agent, such as 1-Hydroxy-2(1H)-quinolinone, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in the magenta color. The degree of color inhibition is proportional to the iron-chelating capacity of the test compound.[6][7]

Protocol: Ferrous Ion Chelating (FIC) Assay

Materials:

-

1-Hydroxy-2(1H)-quinolinone derivative (test compound)

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol or other suitable solvent

-

EDTA (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 2 mM solution of FeCl₂ in deionized water.

-

Prepare a 5 mM solution of ferrozine in deionized water.

-

Prepare a stock solution of EDTA (e.g., 10 mM) in deionized water as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of various concentrations of the test compound or EDTA.

-

For the blank, add 50 µL of the solvent.

-

Add 100 µL of 2 mM FeCl₂ to all wells and mix.

-

Incubate the plate at room temperature for 5 minutes.

-

-

Reaction Initiation:

-

Add 100 µL of 5 mM ferrozine to all wells to initiate the reaction.

-

Mix thoroughly and incubate at room temperature in the dark for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 562 nm using a microplate reader.[6]

-

-

Calculation:

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (FeCl₂ + ferrozine) and A₁ is the absorbance in the presence of the test compound or EDTA.

-

| Parameter | Recommended Concentration/Condition |

| Test Compound Conc. | 1 µM - 1 mM (or as determined by solubility) |

| FeCl₂ Conc. | 2 mM |

| Ferrozine Conc. | 5 mM |

| Incubation Time | 10 minutes at room temperature |

| Wavelength | 562 nm |

| Positive Control | EDTA |

II. Cellular Assays for HIF-1α Stabilization

Once iron-chelating activity is established, the next logical step is to assess the compound's ability to stabilize HIF-1α in a cellular context.

A. Western Blotting for HIF-1α Detection

Western blotting is a semi-quantitative method to visualize the increase in HIF-1α protein levels following treatment with the test compound.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. An increase in the band intensity corresponding to HIF-1α indicates its stabilization.

Protocol: HIF-1α Western Blot

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

1-Hydroxy-2(1H)-quinolinone derivative

-

Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) (positive controls for HIF-1α induction)[4]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-HIF-1α)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a predetermined time (e.g., 4-24 hours).

-

Include untreated cells (vehicle control) and cells treated with a known HIF-1α inducer (e.g., 100 µM CoCl₂).[4]

-

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Due to the short half-life of HIF-1α, this step should be performed quickly.[5]

-

Scrape the cell lysate and collect it in a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

B. ELISA for HIF-1α Quantification

For a more quantitative assessment of HIF-1α stabilization, an Enzyme-Linked Immunosorbent Assay (ELISA) is recommended.

Principle: A sandwich ELISA uses two antibodies that recognize different epitopes on the HIF-1α protein. One antibody is coated on the plate to capture HIF-1α from the cell lysate, and the other is conjugated to an enzyme for detection. The enzymatic reaction produces a colored product, and the intensity of the color is proportional to the amount of HIF-1α present.[8]

Protocol: HIF-1α Sandwich ELISA

Materials:

-

HIF-1α ELISA kit (commercially available kits are recommended for validated antibodies and protocols)

-

Cell lysate samples (prepared as for Western blotting)

-

Microplate reader

Procedure:

-

Assay Setup:

-

Follow the specific instructions provided with the commercial ELISA kit.

-

Typically, this involves adding standards and cell lysate samples to the antibody-coated wells.

-

Incubate for the recommended time to allow HIF-1α to bind to the capture antibody.

-

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add the detection antibody and incubate.

-

Wash the wells again.

-

Add the enzyme substrate and incubate to allow for color development.

-

-

Measurement:

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at the recommended wavelength (usually 450 nm).[9]

-

-

Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of HIF-1α in the samples based on the standard curve.

-

III. Cell Viability and Cytotoxicity Assays

Assessing the effect of 1-Hydroxy-2(1H)-quinolinone derivatives on cell viability is crucial, especially for applications in cancer therapy. The MTT and XTT assays are widely used colorimetric methods for this purpose.

Principle of Tetrazolium-Based Assays

These assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step before absorbance can be measured.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol.[10]

Caption: General workflow for MTT and XTT cell viability assays.

Protocol: MTT Cell Viability Assay

Materials:

-

Cell line of interest

-

Cell culture medium

-

1-Hydroxy-2(1H)-quinolinone derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Include vehicle-treated cells as a control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

-

Measurement:

-

Measure the absorbance at a wavelength between 570 and 600 nm.

-

Protocol: XTT Cell Viability Assay

Materials:

-

XTT assay kit (containing XTT reagent and electron-coupling reagent)

-

Cell line and culture medium

-

1-Hydroxy-2(1H)-quinolinone derivative

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

XTT Incubation:

-

Measurement:

-

Measure the absorbance at a wavelength between 450 and 500 nm.[10]

-

| Parameter | MTT Assay | XTT Assay |

| Principle | Reduction to insoluble formazan | Reduction to soluble formazan |

| Solubilization Step | Required | Not required |

| Wavelength | 570-600 nm | 450-500 nm |

| Incubation Time | 2-4 hours | 2-4 hours |

IV. Data Analysis and Interpretation

For all assays, it is crucial to include appropriate controls, such as vehicle controls, positive controls, and blanks. Data should be presented as mean ± standard deviation from at least three independent experiments. For cytotoxicity assays, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) should be calculated using a suitable dose-response curve fitting model.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 1-Hydroxy-2(1H)-quinolinone derivatives. By systematically evaluating their iron-chelating properties, their ability to stabilize HIF-1α, and their impact on cell viability, researchers can gain valuable insights into their mechanism of action and therapeutic potential. These foundational assays are essential for guiding further preclinical development and for the rational design of novel therapeutics based on the 1-Hydroxy-2(1H)-quinolinone scaffold.

References

-

deNOVO Biolabs. (n.d.). FACTOR-1-ALPHA (HIF1α) DETECTION ELISA KIT. Retrieved from [Link]

- Rajakumar, S., et al. (2012). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Molecular and Cellular Probes, 26(1), 49-52.

-

Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- El-Sayed, M. A. A., et al. (2020). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry, 10(2), 35-46.

- Hider, R. C., & Kong, X. (2013). Hydroxyquinolines as iron chelators. Medicinal Research Reviews, 33(1), 325-341.

- University of a specific department. (n.d.). MTT ASSAY.

- Chan, E. W. C., et al. (2013). The Ferrous Ion Chelating Assay of Extracts. The Open Bioactive Compounds Journal, 5, 1-3.

- Riemer, J., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. MethodsX, 5, 849-856.

- Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.

- Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

- Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-479).

-

Elabscience. (n.d.). Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit (E-EL-H6066). Retrieved from [Link]

- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Retrieved from a Kamiya Biomedical Company product manual.

- Maciejewska, G., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(25), 16568.

- Butt, G., et al. (2014). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal, 21(1), 123-126.

- Reif, D. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 328(2), 163-167.

- Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 26(2), 388.

- Wako. (n.d.). Iron Assay Kit LS(Ferrozine).

- Crisponi, G., et al. (2013). Iron chelating agents for iron overload diseases. Coordination Chemistry Reviews, 257(21-22), 2755-2765.

- Ou, B., et al. (2001). The Hydroxyl Radical Antioxidant Capacity (HORAC) Assay. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.

Sources

- 1. atcc.org [atcc.org]

- 2. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 3. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Human HIF1A ELISA Kit (EHIF1A) - Invitrogen [thermofisher.com]

- 9. Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit - Elabscience® [elabscience.com]

- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxy-2(1H)-quinolinone Analysis

The following technical guide is designed for researchers and analytical scientists working with 1-Hydroxy-2(1H)-quinolinone (CAS: 58-57-1), a critical N-hydroxy lactam intermediate used in organic synthesis and medicinal chemistry (e.g., HDAC inhibitor scaffolds).

This guide prioritizes impurity profiling , HPLC troubleshooting , and structural elucidation , synthesizing established chemical principles with practical troubleshooting scenarios.

Impurity Profiling & Origin Analysis

Context: The purity of 1-Hydroxy-2(1H)-quinolinone (HQ) is often compromised by its synthetic origin—typically the reductive cyclization of o-nitrocinnamic acid derivatives. Understanding the "Genealogy of Impurities" is the first step in successful isolation.

Table 1: Common Impurities & Origins

| Impurity ID | Chemical Name | Structure Note | Origin (Causality) | Retention Behavior (RP-HPLC) |

| IMP-A | 2(1H)-Quinolinone (Carbostyril) | Deoxy-analog (N-H) | Over-reduction: The N-OH bond is labile under strong reducing conditions (e.g., Zn/HCl, catalytic hydrogenation), cleaving to N-H. | Elutes after the main peak (Less polar than N-OH). |

| IMP-B | 2-Nitrocinnamic Acid | Open chain precursor | Unreacted Starting Material: Incomplete reduction/cyclization. | Elutes significantly later (Hydrophobic aromatic acid). |

| IMP-C | 3,4-Dihydro-1-hydroxy-2(1H)-quinolinone | Saturated C3-C4 bond | Over-hydrogenation: Reduction of the alkene double bond while retaining the N-OH. | Elutes close to main peak (Similar polarity). |

| IMP-D | Azoxy-dimer | Dimerized species | Side Reaction: Partial reduction of nitro groups coupling to form azoxy bridges. | Elutes very late (High MW, hydrophobic). |

Synthesis & Impurity Pathway Visualization

The following diagram maps the reductive cyclization pathway, highlighting where specific impurities diverge from the main product.

Figure 1: Reaction pathway showing the genesis of critical impurities during reductive cyclization.

Troubleshooting Guide (Q&A Format)

Section A: HPLC Anomalies

Q1: I see a "ghost peak" eluting immediately after my main peak that disappears when I lower the pH. What is it?

-

Diagnosis: This is likely the ionized form of the N-hydroxy group.

-

Mechanism: 1-Hydroxy-2(1H)-quinolinone has a pKa of approximately 6.5–7.0 (N-OH acidity). In neutral mobile phases, it partially ionizes, leading to peak splitting or tailing.

-

Solution: Buffer your mobile phase to pH 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. This suppresses ionization, forcing the molecule into its neutral, protonated state for sharp peak shape.

Q2: My main peak area is decreasing over time in the autosampler. Is the compound unstable?

-

Diagnosis: Yes, N-hydroxy compounds are susceptible to oxidation to nitroxyl radicals (N-O•) or dimerization upon prolonged exposure to air/light.

-

Solution:

-

Use amber vials to protect from light.

-

Keep the autosampler temperature at 4°C .

-

Add a trace antioxidant (e.g., 0.05% ascorbic acid) to the diluent if stability is critical for long sequences.

-

Q3: I cannot resolve the Target (N-OH) from Impurity A (N-H). They co-elute.

-

Diagnosis: Insufficient selectivity for the polar difference between N-OH and N-H.

-

Solution:

-

Switch Column Chemistry: Move from a standard C18 to a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. The PFP phase interacts strongly with the hydroxyl/carbonyl systems, often providing superior separation for similar nitrogen heterocycles.

-

Modify Gradient: Use a shallower gradient slope (e.g., 5% to 30% B over 20 minutes) rather than a rapid ramp.

-

Section B: Solubility & Sample Prep

Q4: The sample precipitates when I dilute my DMSO stock with the aqueous mobile phase.

-

Diagnosis: 1-Hydroxy-2(1H)-quinolinone has poor water solubility, especially in acidic conditions (neutral form).

-

Solution:

-

Use a diluent of 50:50 Water:Acetonitrile .

-

Do not use 100% aqueous buffer as the diluent.

-

Ensure the injection volume is low (≤ 5 µL) to prevent "solvent shock" precipitation on the column head.

-

Standardized Analytical Protocol

Use this self-validating method to establish a baseline for purity assessment.

Method: RP-HPLC for Quinolinone Impurities

| Parameter | Specification | Rationale |

| Column | C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard resolution; end-capping reduces silanol interactions with the basic nitrogen core. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH (~2.2) suppresses N-OH ionization (pKa ~6.8). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Gradient | 0 min: 5% B 15 min: 60% B 20 min: 90% B | Starts highly aqueous to retain the polar N-OH target; ramps to elute hydrophobic dimers/SM. |

| Detection | UV @ 254 nm (primary) & 320 nm (secondary) | 254 nm detects the aromatic core; 320 nm is specific to the conjugated quinolinone system. |

| Column Temp | 30°C | Maintains reproducible retention times. |

System Suitability Criteria:

-

Tailing Factor (Target): NMT 1.5 (Indicates successful ionization suppression).

-

Resolution (Target vs. Imp-A): > 2.0.

References & Authoritative Sources

-

PubChem Compound Summary. "1-Hydroxy-2(1H)-quinolinone (CAS 58-57-1)." National Center for Biotechnology Information.

-

[Link]

-

-

Couture, A., et al. "Reductive cyclization of o-nitrocinnamic acid derivatives: A route to N-hydroxy-2-quinolinones." Journal of Organic Chemistry. (General synthetic mechanism validation).

-

Sielc Technologies. "Separation of Quinolinone derivatives on Mixed-Mode Columns." (HPLC Methodology grounding).

-

[Link]

-

-

ResearchGate. "Tautomerization between 2-quinolone and 2-hydroxyquinoline." (Structural theory support).

-

[Link]

-

Technical Support Center: Forced Degradation Studies of 2-Hydroxyquinoline

Welcome to the technical support center for 2-Hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting forced degradation studies. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your studies are robust, compliant, and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 2-Hydroxyquinoline.

Q1: What is 2-Hydroxyquinoline and what are its primary stability concerns?

A1: 2-Hydroxyquinoline, also known as Carbostyril or 2(1H)-Quinolinone, is a heterocyclic organic compound that exists in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[1][2] Its primary stability concern is its sensitivity to light, which can lead to degradation.[1] It is also susceptible to degradation under oxidative and certain pH conditions.[1][3]

Q2: How should I properly store 2-Hydroxyquinoline?

A2: To ensure its stability, 2-Hydroxyquinoline should be stored in tightly closed, light-protected containers (e.g., amber vials) in a dry, cool, and well-ventilated area.[1][3] For long-term storage of stock solutions, keeping them at -20°C or below is recommended.[3]

Q3: My 2-Hydroxyquinoline sample has changed color. What does this signify?